Carfentrazone
Overview
Description
Carfentanil is a synthetic opioid that is part of the fentanyl family, known for its extreme potency and high affinity for mu-opioid receptors in the brain. It is used legally as an anesthetic for large animals but has also been implicated in numerous fatal intoxications when used illicitly as a recreational drug . Carfentanil has been found as an adulterant in other illicit drugs and counterfeit pharmaceuticals, contributing to the opioid crisis . Its recreational use has been confirmed through laboratory testing, indicating its presence in the illicit drug supply .
Synthesis Analysis
The synthesis of carfentanil has been a subject of interest due to its potential use as a chemical weapon and its illegal use as a recreational drug. Different synthesis methods can be identified based on the chemical impurity profile of the final product . The primary metabolites of carfentanil have been synthesized and structurally confirmed, which aids in the analysis of biomedical samples from human exposures .
Molecular Structure Analysis
Carfentanil's molecular structure allows it to bind with high affinity to mu-opioid receptors. Studies using radiolabeled carfentanil ([3H]carfentanil) have shown that it selectively labels these receptors in both human and rat brain tissue homogenates . The molecular kinetic rate constants determined in vitro are useful for interpreting PET scanning data, which further supports the specificity of carfentanil for mu-opioid receptors .
Chemical Reactions Analysis
The metabolism of carfentanil in humans involves N-dealkylation and monohydroxylation of the piperidine ring, with the formation of several metabolites. Notably, ester hydrolysis is not a major metabolic pathway for carfentanil . The metabolites have been shown to retain significant mu-opioid receptor functional activity, which is relevant for understanding the drug's potency and effects .
Physical and Chemical Properties Analysis
Carfentanil is characterized by its extraordinary potency, which is reflected in its pharmacotoxicological effects. Due to its potency, reversing carfentanil-induced respiratory depression often requires multiple or higher doses of naloxone compared to other opioids . The physical properties of carfentanil, such as its ability to be absorbed through injection, insufflation, or inhalation, contribute to its high risk of toxicity . Detection of carfentanil requires specific and sensitive analytical methods, which are not commonly available in hospitals .
Scientific Research Applications
Weed Control in Agricultural Settings
- Silvery-thread Moss Control in Golf Courses : Carfentrazone is effective for controlling silvery-thread moss in creeping bentgrass putting greens. Treatments with carfentrazone alone and in combination with nitrogen and topdressing significantly reduced moss populations (Borst, McElroy, & Breeden, 2010).
- Herbicide in Corn, Wheat, and Soybean : Carfentrazone-ethyl (CF-E) is used as a herbicide in corn, wheat, and soybean. Its degradation under aerobic aquatic conditions results in a cascade of acidic degradation products, indicating its environmental impact and fate (Elmarakby, Supplee, & Cook, 2001).
- Impact on Soil Microbiology and Wheat Yield : Carfentrazone-ethyl adversely affects soil microorganisms, enzyme activities, and wheat yields, especially at higher doses (Tomkiel et al., 2018).
- Weed Control in Sugarcane and Wheat : Carfentrazone-ethyl demonstrates efficacy in controlling various weed species in sugarcane and wheat crops, indicating its role in agricultural weed management (Christoffoleti et al., 2006).
- Rice Cultivation : In rice cultivation, carfentrazone-ethyl effectively controls weeds and enhances yield attributes (Singh et al., 2013).
Environmental and Safety Aspects
- Dissipation and Residues in Wheat and Soil : The rapid dissipation of carfentrazone-ethyl in soil and its low residue levels in wheat grains suggest its safety for use in wheat cultivation (Han et al., 2007).
- Aquatic Plant Management : Carfentrazone-ethyl's effect on aquatic macrophytes underscores its potential impact on aquatic plant management (Glomski, Poovey, & Getsinger, 2006).
Mode of Action and Resistance
- Genetic Resistance in Wheat : Understanding the genetic resistance loci in wheat against carfentrazone-ethyl provides insights into the development of herbicide-resistant wheat varieties (Shi et al., 2020).
- Influence of Environmental Conditions : Research on the influence of shade and irrigation on carfentrazone-ethyl's efficacy in crops like corn, soybean, and wheat highlights the environmental factors affecting herbicide performance (Thompson & Nissen, 2002).
- Selective Mode of Action : The selective mode of action of carfentrazone-ethyl in differentiating between crops and weeds provides a basis for its use as a targeted herbicide (Dayan, Duke, Weete, & Hancock, 1997).
Safety And Hazards
Carfentrazone is harmful if swallowed or absorbed through the skin . It causes moderate eye irritation . Avoid contact with eyes, skin, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .
Future Directions
Carfentrazone-ethyl is being evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . It is formulated to be gentle on turf . QuickSilver, a product containing carfentrazone-ethyl, won’t harm creeping bentgrass greens and tees .
properties
IUPAC Name |
2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBGVDUSSWOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869766 | |
Record name | Carfentrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carfentrazone | |
CAS RN |
128621-72-7 | |
Record name | Carfentrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carfentrazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carfentrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARFENTRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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